2-(5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)-N-(pyridin-2-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “2-(5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)-N-(pyridin-2-yl)acetamide” contains several functional groups including a benzo[d][1,3]dioxol-5-yl group, an isoxazole ring, and a pyridine ring . These groups are common in many bioactive compounds and could potentially contribute to the biological activity of the compound.
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of these functional groups . The benzo[d][1,3]dioxol-5-yl group is a type of aromatic ether, the isoxazole is a five-membered ring containing an oxygen and a nitrogen, and the pyridine is a six-membered ring containing a nitrogen .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the reactivity of the functional groups present . For example, the isoxazole ring might undergo reactions at the nitrogen position, and the pyridine ring might undergo electrophilic substitution reactions.Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups . For example, the presence of the isoxazole and pyridine rings might make the compound more polar and potentially more soluble in water.Scientific Research Applications
Corrosion Inhibition
A study highlighted the synthesis and evaluation of acetamide derivatives, including isoxazolidine and isoxazoline derivatives, for their corrosion prevention efficiencies. These compounds, characterized by their physical properties, demonstrated promising results in preventing steel corrosion in acidic and oil mediums, suggesting potential applications in material science and engineering (Yıldırım & Cetin, 2008).
Pharmacological Research
Research on the structure-activity relationships of phosphoinositide 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) dual inhibitors investigated various heterocyclic analogues, including acetamide derivatives, to improve metabolic stability. These findings contribute to the development of more efficacious inhibitors for cancer treatment (Stec et al., 2011).
Synthesis of Heterocyclic Compounds
The synthesis of functionally substituted benzisoxazoles, including N-[3-(chloromethyl)-1,2-benzisoxazol-5-yl]acetamide, underscores the utility of these compounds as precursors in the preparation of diverse heterocyclic structures, highlighting their significance in organic chemistry and drug development (Khodot & Rakitin, 2022).
Antitumor and Insecticidal Activities
A study focused on the synthesis of novel thiadiazole derivatives for their assessment as insecticidal agents and their potential antitumor activities. This research provides insights into the development of new compounds with agricultural and medicinal applications (Fadda et al., 2017).
Safety and Hazards
Properties
IUPAC Name |
2-[5-(1,3-benzodioxol-5-yl)-1,2-oxazol-3-yl]-N-pyridin-2-ylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N3O4/c21-17(19-16-3-1-2-6-18-16)9-12-8-14(24-20-12)11-4-5-13-15(7-11)23-10-22-13/h1-8H,9-10H2,(H,18,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FBGFIQKDAIESAV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C3=CC(=NO3)CC(=O)NC4=CC=CC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.